molecular formula C19H23BO4S B13725939 4,4,5,5-Tetramethyl-2-[4'-(methylsulfonyl)biphenyl-4-yl]-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-[4'-(methylsulfonyl)biphenyl-4-yl]-1,3,2-dioxaborolane

Cat. No.: B13725939
M. Wt: 358.3 g/mol
InChI Key: IJNKXOPOJKHPCM-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[4’-(methylsulfonyl)biphenyl-4-yl]-1,3,2-dioxaborolane is an organoboron compound that has garnered attention in the field of organic chemistry. This compound is characterized by its unique structure, which includes a biphenyl group substituted with a methylsulfonyl group and a dioxaborolane ring. It is commonly used as a reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[4’-(methylsulfonyl)biphenyl-4-yl]-1,3,2-dioxaborolane typically involves the reaction of 4-bromo-4’-methylsulfonylbiphenyl with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to maintain consistency and reduce the formation of by-products. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[4’-(methylsulfonyl)biphenyl-4-yl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Dimethylformamide (DMF), toluene, or ethanol.

    Oxidizing Agents: Hydrogen peroxide, sodium periodate.

Major Products

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-[4’-(methylsulfonyl)biphenyl-4-yl]-1,3,2-dioxaborolane primarily involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. In Suzuki-Miyaura coupling, the boron atom forms a complex with the palladium catalyst, enabling the transfer of the aryl group to the halide substrate . The methylsulfonyl group enhances the compound’s solubility and reactivity, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-Tetramethyl-2-[4’-(methylsulfonyl)biphenyl-4-yl]-1,3,2-dioxaborolane is unique due to its combination of a biphenyl group with a methylsulfonyl substituent and a dioxaborolane ring. This structure imparts specific reactivity and solubility properties, making it highly effective in various chemical reactions and applications .

Properties

Molecular Formula

C19H23BO4S

Molecular Weight

358.3 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(4-methylsulfonylphenyl)phenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C19H23BO4S/c1-18(2)19(3,4)24-20(23-18)16-10-6-14(7-11-16)15-8-12-17(13-9-15)25(5,21)22/h6-13H,1-5H3

InChI Key

IJNKXOPOJKHPCM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)C

Origin of Product

United States

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